molecular formula C18H11NO3 B14191705 1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid CAS No. 919291-02-4

1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid

Cat. No.: B14191705
CAS No.: 919291-02-4
M. Wt: 289.3 g/mol
InChI Key: VNFITFYCQZQLKW-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique fused ring structure, which includes a naphthalene moiety and an isoquinoline core

Preparation Methods

The synthesis of 1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with isoquinoline precursors under specific reaction conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure settings to facilitate the formation of the desired product .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various dihydroisoquinoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific fused ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

CAS No.

919291-02-4

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

1-oxo-2H-naphtho[2,3-h]isoquinoline-6-carboxylic acid

InChI

InChI=1S/C18H11NO3/c20-17-16-12(5-6-19-17)9-15(18(21)22)13-7-10-3-1-2-4-11(10)8-14(13)16/h1-9H,(H,19,20)(H,21,22)

InChI Key

VNFITFYCQZQLKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=CC4=C3C(=O)NC=C4)C(=O)O

Origin of Product

United States

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